(Z)-3,7-Dimethyl-2,6-octadienyl octanoate
Description
Context of Terpenoid Esters within Chemical Biology and Natural Products Chemistry
Terpenoid esters are a significant subgroup of terpenoids, formed by the esterification of a terpene alcohol with a carboxylic acid. In the realm of chemical biology, these esters are recognized for their diverse biological activities, including roles as semiochemicals—chemicals involved in communication between organisms. thegoodscentscompany.com Many terpenoid esters function as pheromones, influencing the behavior of insects and other animals. nih.govnih.gov This makes them a focal point in the study of chemical ecology, which examines the chemical basis of interactions between living organisms. nih.gov
From the perspective of natural products chemistry, terpenoid esters are prized for their applications in the flavor and fragrance industries. scentree.co The pursuit of "natural" labels for these products has driven research into enzymatic and biosynthetic production methods, which are considered more environmentally friendly than traditional chemical synthesis. researchgate.net Furthermore, the inherent biological activities of many terpenoid esters, such as antimicrobial and anti-inflammatory properties, make them attractive targets for drug discovery and development. mdpi.comnih.govmdpi.com
Significance of Stereochemistry in the Bioactivity of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate (B1194180) and Related Compounds
The biological activity of terpenoid esters is often highly dependent on their stereochemistry. The seemingly subtle difference between the (Z) (cis) and (E) (trans) isomers of a molecule can lead to vastly different biological responses. In the case of 3,7-Dimethyl-2,6-octadienyl octanoate, the (Z)-isomer is neryl octanoate, while the (E)-isomer is geranyl octanoate.
Research into insect pheromones has underscored the critical importance of geometric isomerism. csalomontraps.com For many insect species, particularly click beetles of the genus Agriotes, the precise ratio of (Z) and (E) isomers in a pheromone blend is crucial for eliciting a behavioral response. csalomontraps.comresearchgate.net The presence of even small amounts of the "wrong" isomer can inhibit the attraction of the target species. csalomontraps.com This high degree of specificity is due to the shape-selective nature of insect olfactory receptors, which can differentiate between the geometric isomers. nih.gov For instance, while geranyl octanoate has been identified as a major component of the pheromone gland extracts of the click beetle Agriotes lineatus, the composition of the volatile emissions that attract males can have a different isomeric ratio. researchgate.net
This stereochemical dependence is not limited to insect communication. Studies on the fungicidal activities of related compounds, such as (Z/E)-3,7-dimethyl-2,6-octadienamides, have also shown that the isomeric form can influence efficacy. mdpi.comresearchgate.net
Current Research Trajectories and Academic Significance of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate
Current research on this compound and its related compounds is largely focused on two key areas: integrated pest management and the discovery of novel bioactive agents.
The well-established role of neryl and geranyl esters as pheromones for numerous pest species, including many in the Agriotes genus, has made them valuable tools for monitoring and controlling insect populations. nih.govmdpi.commdpi.com Research is ongoing to identify the specific pheromone compositions for a wider range of pest species and to optimize the use of synthetic pheromone lures in agricultural settings. nih.govnih.gov This includes studying the optimal isomeric ratios and the influence of environmental factors on pheromone efficacy. mdpi.com
In addition to its role in insect communication, there is growing interest in the potential of this compound and other terpenoid esters as antifungal agents. mdpi.comresearchgate.net Research into the fungicidal properties of derivatives of (Z)- and (E)-3,7-dimethyl-2,6-octadienoic acid has shown promising results against various plant pathogens. mdpi.comresearchgate.netnih.gov This line of inquiry could lead to the development of new, naturally-derived fungicides for use in agriculture.
The academic significance of this compound also lies in its utility as a model for studying fundamental principles of chemical ecology, stereoselective synthesis, and the evolution of chemical communication. csalomontraps.comnsf.gov The enzymatic synthesis of neryl esters is another active area of research, aiming to develop sustainable methods for producing these valuable compounds.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H32O2 |
| Molecular Weight | 280.45 g/mol |
| CAS Number | 71648-18-5 thegoodscentscompany.com |
| Appearance | Colorless to pale yellow liquid (estimated) thegoodscentscompany.com |
| Boiling Point | 364.00 to 365.00 °C @ 760.00 mm Hg (estimated) thegoodscentscompany.com |
| Solubility | Soluble in alcohol; Insoluble in water thegoodscentscompany.com |
Table 2: Related Terpenoid Esters and Their Significance
| Compound Name | Isomer | Significance/Application |
| Geranyl octanoate | (E) | Pheromone component in some Agriotes species. csalomontraps.comresearchgate.net |
| Neryl acetate (B1210297) | (Z) | Flavor and fragrance compound; Pheromone component. scentree.co |
| Geranyl acetate | (E) | Flavor and fragrance compound; Pheromone component. researchgate.net |
| Neryl hexanoate (B1226103) | (Z) | Identified in volatile emissions of some plants. nist.gov |
| Geranyl butanoate | (E) | Pheromone component in some Agriotes species. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71648-18-5 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14- |
InChI Key |
YYBMOGCOPQVSLQ-VKAVYKQESA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
Canonical SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Chemical Synthesis and Advanced Transformation Methodologies
Strategic Approaches to the Synthesis of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate (B1194180)
The synthesis of neryl octanoate can be achieved through several strategic pathways, primarily involving the esterification of its parent alcohol, nerol (B1678202), with octanoic acid or its derivatives. These methods are broadly categorized into enzymatic and chemical synthesis, each offering distinct advantages in terms of selectivity, reaction conditions, and environmental impact.
Enzymatic Synthesis Pathways for Neryl Esters and Related Octanoates
Enzymatic synthesis, particularly using lipases, has emerged as a powerful tool for producing terpenoid esters like neryl octanoate. scirp.org These biocatalytic methods are favored for their high selectivity and operation under mild conditions, often in solvent-free systems, which aligns with the principles of green chemistry. scirp.orgresearchgate.net
The efficiency of lipase-catalyzed synthesis of terpenoid esters is highly dependent on the optimization of several reaction parameters. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are frequently employed for these transformations. scirp.orgoalib.com Research on the synthesis of a related compound, neryl acetate (B1210297), through the transesterification of nerol, provides significant insights applicable to neryl octanoate production. scirp.org
Key parameters that are typically optimized include the molar ratio of the substrates (alcohol to acyl donor), enzyme concentration, reaction temperature, and agitation speed. scirp.orgscirp.org Statistical methods like Response Surface Methodology (RSM) are often used to model the reaction and identify the optimal conditions for maximizing the conversion of the terpenol. scirp.orgscirp.org For the synthesis of neryl acetate, studies have shown that factors like molar ratio, enzyme loading, and temperature have a significant effect on the esterification reaction. scirp.org It was determined that the reaction kinetics can follow a ternary complex mechanism, where inhibition by one of the substrates, such as the acyl donor, can occur. oalib.com
Table 1: Optimized Parameters for Lipase-Catalyzed Synthesis of Neryl Acetate This table is based on data from the synthesis of a related neryl ester and illustrates typical optimization parameters.
| Parameter | Optimized Value | Reference |
| Enzyme | Novozym 435 (immobilized Candida antarctica lipase) | scirp.org |
| Substrates | Nerol and Ethyl Acetate | scirp.org |
| Molar Ratio (Nerol:Ethyl Acetate) | 1:12.6 | oalib.com |
| Enzyme Loading | 2.6% (w/w) | oalib.com |
| Temperature | 52.7 °C | oalib.com |
| Reaction Time | 2 hours | oalib.com |
| Conversion of Nerol | 91.6% | oalib.com |
| Selectivity to Neryl Acetate | 100% | oalib.com |
These findings suggest that a similar systematic optimization for the esterification of nerol with octanoic acid or an octanoyl donor would yield high conversion rates for neryl octanoate.
To intensify the enzymatic process and reduce reaction times, microwave irradiation has been successfully applied to the synthesis of terpenoid esters. nih.gov This technology offers rapid and uniform heating, which can significantly accelerate the rate of lipase-catalyzed reactions. frontiersin.org
The microwave-assisted enzymatic synthesis of geranyl octanoate (the E-isomer of neryl octanoate) has been demonstrated with high efficiency in a solvent-free system. nih.govresearchgate.net Using Lipozyme 435, a 98% conversion was achieved. nih.govresearchgate.net Such protocols often involve optimizing parameters like substrate molar ratio, temperature, and enzyme concentration. nih.gov The removal of the reaction co-product (e.g., water or a small alcohol in transesterification) can further drive the reaction equilibrium towards the product, and molecular sieves are sometimes used for this purpose. nih.gov The reusability of the immobilized lipase is a key advantage, contributing to the economic sustainability of the process. nih.gov
Table 2: Research Findings for Microwave-Assisted Enzymatic Synthesis of Geranyl Octanoate This table is based on data for the geometric isomer, geranyl octanoate, and is indicative of the conditions applicable to neryl octanoate.
| Parameter | Condition | Result | Reference |
| Enzyme | Lipozyme 435 | - | nih.gov |
| Substrates | Geraniol (B1671447) and an octanoyl donor | - | nih.gov |
| System | Solvent-Free, Microwave-Assisted | - | nih.gov |
| Molar Ratio (Ester:Geraniol) | 1:3 | - | researchgate.net |
| Temperature | 70 °C | - | researchgate.net |
| Enzyme Amount | 7% | - | researchgate.net |
| Conversion to Geranyl Octanoate | - | 98% | nih.govresearchgate.net |
These results underscore the potential of microwave-assisted enzymatic synthesis as a rapid and highly efficient method for producing neryl octanoate.
Chemo-enzymatic and De Novo Chemical Synthesis Routes
Chemo-enzymatic synthesis combines chemical and enzymatic steps to create complex molecules, leveraging the strengths of both approaches. nih.govnih.gov This strategy can provide access to gram-scale quantities of the target compound efficiently and economically. nih.gov For neryl octanoate, this could involve an enzymatic resolution step followed by chemical esterification, or vice versa.
The primary precursor for the synthesis of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate is nerol, the Z-isomer of the allylic alcohol 3,7-dimethyl-2,6-octadien-1-ol. scirp.org The stereochemistry of the final product is directly derived from this starting material. Nerol itself can be obtained from natural sources or through chemical synthesis.
Traditional chemical esterification of nerol involves its reaction with an acylating agent in the presence of an acid catalyst. scirp.org However, these methods can sometimes lead to side reactions or isomerization, and the residual acid catalyst may be undesirable in the final product, particularly for applications in the flavor and fragrance industry. scirp.org
The final step in the synthesis is the esterification of nerol with octanoic acid or a more reactive derivative, such as an acid anhydride (B1165640) or an octanoyl ester for transesterification. mdpi.comgoogle.com
Direct Esterification : This involves reacting nerol directly with octanoic acid, typically in the presence of an acid catalyst. google.com This is a dehydration reaction that requires driving the equilibrium towards the product, often by removing the water formed. google.com
Transesterification : Nerol can be reacted with an octanoate ester, such as methyl octanoate or vinyl octanoate, in a transesterification reaction. nih.gov Enzymatic transesterification is particularly common, as seen in the synthesis of related esters. scirp.orgresearchgate.net Vinyl esters are often effective acyl donors in enzymatic reactions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde (B116499), making the reaction essentially irreversible. nih.gov
The choice of the octanoic acid derivative can influence the reaction conditions and the choice between a chemical or enzymatic catalyst. researchgate.net
Preparation of (Z)-3,7-Dimethyl-2,6-octadienoic Acid as an Intermediate
(Z)-3,7-Dimethyl-2,6-octadienoic acid, also known as neric acid, serves as a crucial intermediate in the synthesis of various derivatives, including this compound. The primary synthetic route to neric acid involves the selective oxidation of nerol, the (Z)-isomer of the allylic alcohol 3,7-dimethylocta-2,6-dien-1-ol. organic-chemistry.orgdifferencebetween.com
The oxidation of nerol to the corresponding aldehyde, neral (B7780846), can be achieved with high selectivity using various methods. One effective method is the use of Jones reagent (chromic acid in acetone), which has been shown to oxidize nerol to neral in high yield (84%). organic-chemistry.org Another highly selective method involves the use of iodosobenzene (B1197198) diacetate (IBD) with a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). orgsyn.orgorgsyn.org This protocol is known for its mild reaction conditions and high chemoselectivity for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. orgsyn.orgorgsyn.org
Further oxidation of neral to neric acid can be accomplished using various oxidizing agents. While the direct oxidation of nerol to neric acid in a single step is challenging due to the potential for side reactions and isomerization, a two-step process involving the initial formation of neral is generally preferred for higher purity and yield.
Table 1: Comparison of Oxidation Methods for Nerol to Neral
| Oxidizing Agent/System | Solvent | Yield of Neral (%) | Reference |
| Jones Reagent | Acetone | 84 | organic-chemistry.org |
| Iodosobenzene diacetate/TEMPO | Dichloromethane/Water | High | orgsyn.orgorgsyn.org |
Synthesis and Characterization of Novel this compound Analogues
The versatile 3,7-dimethyl-2,6-octadienyl scaffold, present in both nerol and its isomer geraniol, allows for a wide range of chemical modifications to produce novel analogues with potentially unique properties. These modifications can target the terminal hydroxyl group or the double bonds within the carbon chain.
Derivatization Strategies Based on the 3,7-Dimethyl-2,6-octadienyl Moiety
The primary route for synthesizing this compound is through the esterification of nerol with octanoyl chloride or octanoic acid. ncsu.edu This reaction can be catalyzed by acids or enzymes. Enzymatic synthesis, often utilizing lipases such as Candida antarctica lipase B (Novozyme 435), offers a green and highly selective alternative to traditional chemical methods, which may require harsh conditions and can lead to isomerization of the double bond. scirp.org The synthesis of the analogous neryl acetate has been extensively studied, with enzymatic methods achieving high conversion rates (up to 91.6%) and selectivity in solvent-free systems. scirp.org These methodologies can be directly applied to the synthesis of neryl octanoate by substituting acetic acid or its derivatives with octanoic acid or octanoyl chloride.
Beyond simple esterification, the 3,7-dimethyl-2,6-octadienyl moiety can undergo various other transformations. The double bonds can be subjected to reactions such as epoxidation or cyclization. For instance, ferric chloride has been shown to catalyze the isomerization and cyclization of nerol and geraniol to form α-terpineol. researchgate.net
Table 2: Enzymatic Synthesis of Neryl Acetate (Analogue for Neryl Octanoate)
| Parameter | Optimal Condition | Reference |
| Enzyme | Novozyme 435 | scirp.org |
| Molar Ratio (Nerol:Acyl Donor) | 1:12.6 | scirp.org |
| Temperature | 52.7 °C | scirp.org |
| Reaction Time | 2 hours | scirp.org |
| Conversion | 91.6% | scirp.org |
Synthesis of Amide and Epoxy Analogues from Related Scaffolds
The synthesis of amide and epoxy analogues from the 3,7-dimethyl-2,6-octadienyl scaffold introduces different functional groups that can significantly alter the chemical and biological properties of the parent molecule.
Amide Analogues: Neryl amides can be synthesized from neric acid via activation of the carboxylic acid group, for example, by conversion to an acyl chloride, followed by reaction with an appropriate amine. Alternatively, direct amidation methods using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. nih.gov The synthesis of amides from carboxylic acids and amines is a well-established transformation in organic chemistry. nih.gov
Epoxy Analogues: Epoxidation of the double bonds in the neryl or geranyl scaffold can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction is typically stereospecific, with the geometry of the starting alkene being retained in the epoxide product. Another method for epoxide synthesis involves the formation of a halohydrin followed by an intramolecular Williamson ether synthesis using a base. youtube.comlibretexts.org The synthesis of epoxides from related terpenoid structures has been reported, demonstrating the feasibility of this transformation on the 3,7-dimethyl-2,6-octadienyl framework. researchgate.net
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental to isolating (Z)-3,7-Dimethyl-2,6-octadienyl octanoate (B1194180) from complex mixtures and providing initial identification.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Analysis and Synthetic Product Assessment
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (Z)-3,7-Dimethyl-2,6-octadienyl octanoate. Its high resolving power allows for the separation of this compound from closely related isomers and other constituents in a sample. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides a powerful tool for both separation and identification.
In the context of pheromone research, GC-MS is indispensable for identifying and confirming the presence of this compound in extracts from organisms. mdpi.comresearchgate.net The mass spectrum generated for the compound serves as a chemical fingerprint. The fragmentation pattern, which results from the ionization of the molecule in the mass spectrometer, is unique and can be compared against spectral libraries for positive identification. For instance, the mass spectra of related terpenoid esters, such as neryl hexanoate (B1226103) and geranyl butyrate, show characteristic fragmentation that aids in their identification. massbank.eunist.gov
For the assessment of synthetic products, GC is used to determine the purity of synthesized this compound. It can effectively separate the desired (Z)-isomer from the (E)-isomer (geranyl octanoate) and other byproducts of the synthesis. nist.govsigmaaldrich.com The retention index (RI), a value based on the compound's elution time relative to a series of n-alkane standards, is a key parameter in GC analysis for identification purposes.
Table 1: GC Retention Indices for Related Terpenoid Esters
| Compound | CAS Number | Column Type | Retention Index (RI) | Reference |
|---|---|---|---|---|
| (Z)-3,7-Dimethyl-2,6-octadienyl hexanoate (Neryl hexanoate) | 68310-59-8 | Polar | 2038 | chemicalbook.com |
| (Z)-3,7-Dimethyl-2,6-octadienyl hexanoate (Neryl hexanoate) | 68310-59-8 | Non-polar | 1709 | chemicalbook.com |
| (E)-3,7-Dimethyl-2,6-octadienyl octanoate (Geranyl octanoate) | 106-30-9 | Standard non-polar | 1923 - 1936 | NIST |
Quantitative Analysis in Complex Biological Matrices
Quantifying the exact amount of this compound in biological samples, such as insect tissues or plant extracts, presents significant challenges due to the complexity of the matrix. nih.gov GC-MS is the method of choice for this purpose, often employing techniques like headspace solid-phase microextraction (HS-SPME) for sample preparation. mdpi.comnih.gov This approach allows for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix prior to GC-MS analysis, thereby increasing sensitivity. researchgate.net
Developing a robust quantitative method requires careful validation, including establishing linearity, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated GC-MS method for analyzing terpenes in tomato leaves demonstrated high linearity, accuracy, and sensitivity, with low LOD and LOQ values. nih.gov Similarly, a highly sensitive method was developed for the quantification of octanoate in human plasma, achieving a lower limit of quantification (LLOQ) of 0.43 μM, a significant improvement over standard methods.
The use of an internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is crucial for accurate quantification. The internal standard is added at a known concentration to both the calibration standards and the unknown samples to correct for variations in sample preparation and instrument response. nih.gov
Spectroscopic and Spectrometric Characterization
While chromatography separates the compound, spectroscopy and spectrometry are used to elucidate its precise chemical structure and confirm its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)
Table 2: Predicted ¹H-NMR Chemical Shifts for the Structurally Similar (2Z)-3,7-dimethylocta-2,6-dien-1-yl hexanoate
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic proton (=CH-) | ~5.4 | Triplet |
| Vinylic proton (=CH-) | ~5.1 | Triplet |
| Ester-adjacent methylene (B1212753) (-O-CH₂-) | ~4.6 | Doublet |
| Allylic methylene (-C=C-CH₂-) | ~2.1 | Multiplet |
| Vinylic methyl (-C=C-CH₃) | ~1.7 | Singlet |
| Terminal methyl (-CH₃) | ~0.9 | Triplet |
Note: Data is predictive for a related hexanoate ester and serves as an illustrative example. np-mrd.org
High-Resolution Mass Spectrometry (e.g., HR-ESI-MS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI), provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula of the compound, which is a critical step in its identification and characterization.
For this compound (C₁₈H₃₂O₂), the calculated monoisotopic mass is 280.24023 Da. HRMS analysis would aim to measure this mass with a very low margin of error (typically in the parts-per-million range), thereby confirming the elemental composition and distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is particularly valuable when authentic standards are unavailable for comparison. The exact mass for the related compound (Z)-3,7-Dimethyl-2,6-octadienyl hexanoate (C₁₆H₂₈O₂) has been recorded as 252.20893 Da. massbank.eu
Near-Infrared (NIR) Spectroscopy for Qualitative Analysis of Terpenoid Esters
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical method that can be used for the qualitative analysis of terpenoid esters. np-mrd.orgthegoodscentscompany.comhmdb.ca This technique measures the absorption of light in the NIR region of the electromagnetic spectrum (approximately 780 to 2500 nm). The resulting spectrum contains information about the overtone and combination vibrations of molecular bonds, such as C-H, O-H, and N-H.
While NIR spectra can be complex, they can be used to create a "fingerprint" of a substance. For terpenoid esters, NIR can be used to quickly screen and classify samples. np-mrd.orghmdb.ca Studies have shown that by combining NIR spectroscopy with chemometric methods, such as machine learning algorithms (e.g., Random Forest, K-Nearest Neighbors), it is possible to achieve high accuracy in the qualitative classification of different terpenoid esters. thegoodscentscompany.com This approach is particularly useful for rapid quality control and for analyzing valuable samples where sample integrity must be maintained. np-mrd.orgthegoodscentscompany.com
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Membrane Interaction Studies
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique utilized for the qualitative and quantitative analysis of this compound. This method is instrumental in identifying the characteristic functional groups within the molecule and elucidating its interactions with biological membranes.
The FT-IR spectrum of this compound is defined by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. The most prominent of these is the sharp, intense absorption peak associated with the carbonyl (C=O) group of the ester, which typically appears in the range of 1735-1750 cm⁻¹. pressbooks.pub The presence of the ester linkage is further confirmed by C-O stretching vibrations, which are visible in the 1150-1250 cm⁻¹ region. Additionally, the carbon-carbon double bonds (C=C) of the octadienyl chain produce a characteristic absorption band, albeit weaker, around 1670 cm⁻¹. The sp² C-H stretching from the alkene groups can be observed just above 3000 cm⁻¹, while the sp³ C-H stretching from the alkyl parts of the molecule appears just below 3000 cm⁻¹. pressbooks.pub
Beyond simple functional group identification, FT-IR spectroscopy is a significant tool for studying the interactions between terpenoid esters like this compound and lipid membranes. sciforum.netresearchgate.net When this compound integrates into a lipid bilayer, such as an artificial liposome (B1194612) or lipids from the stratum corneum, shifts in the spectral bands of the membrane's components can be observed. sciforum.netnih.govresearchgate.net Studies on similar terpenoid esters have shown that their addition leads to a reduction in the intensity of absorption bands associated with the C=O, P=O, and P-O-C groups of phospholipids. sciforum.netresearchgate.net This indicates a decrease in the number of hydrogen bonds between the polar head groups of the lipids, suggesting that the ester disrupts the hydrogen-bonded network of the membrane. nih.govresearchgate.netmdpi.com This fluidizing effect on the lipid matrix is a key aspect of its function as a potential penetration enhancer. nih.govmdpi.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Vibrational Mode |
| ~2960-2850 | C-H | Alkane | Stretching |
| ~3020 | =C-H | Alkene | Stretching |
| ~1740 | C=O | Ester | Stretching |
| ~1670 | C=C | Alkene | Stretching |
| ~1465, ~1375 | C-H | Alkane | Bending |
| ~1240, ~1160 | C-O | Ester | Stretching |
Chemometric and Machine Learning Applications in Chemical Analysis
The quantitative analysis of complex mixtures containing terpenoid esters, such as essential oils, is increasingly benefiting from the application of chemometrics and machine learning. These computational techniques can build predictive models from instrumental data, offering rapid and cost-effective alternatives to traditional chromatographic methods. scu.edu.au
Development of Predictive Models for Terpenoid Ester Content (e.g., K-Nearest Neighbors, Random Forests, Back Propagation Neural Networks)
Predictive modeling for the quantification of terpenoid esters like this compound involves using algorithms to learn the relationship between analytical data (e.g., spectra) and compound concentrations. Key models employed for this purpose include K-Nearest Neighbors (KNN), Random Forests (RF), and Back Propagation Neural Networks (BPNN).
K-Nearest Neighbors (KNN) is a non-parametric algorithm that classifies or predicts the value of a sample based on the properties of its "k" closest neighbors in the training dataset. researchgate.netnih.gov In chemical analysis, the "distance" between samples is calculated based on their spectral data. researchgate.net To predict the content of a terpenoid ester, the algorithm identifies the 'k' most similar spectra from a library of known compositions and averages their concentration values. nih.gov The simplicity of the KNN algorithm is a major advantage, though its performance is highly dependent on the choice of 'k' and the distance metric used. researchgate.netnih.gov
Random Forests (RF) is an ensemble learning method that constructs numerous decision trees during training and outputs the mean prediction of the individual trees for regression tasks. medium.comnih.gov For predicting terpenoid content, each tree is trained on a random subset of the data and uses a random subset of spectral variables (e.g., absorbances at specific wavenumbers) to make decisions. researchgate.net This dual randomness helps to prevent overfitting and improves the model's robustness and accuracy. medium.comresearchgate.net RF models can handle large datasets with numerous variables and provide a measure of "variable importance," which can identify the most influential spectral regions for prediction. nih.govnih.gov
Back Propagation Neural Networks (BPNN) are a class of artificial neural networks that learn by adjusting the weights of connections between neurons in response to the error between the predicted and actual output. nih.gov A BPNN model for terpenoid ester quantification would take spectral data as input, process it through one or more "hidden layers" of neurons, and produce a predicted concentration as output. The "backpropagation" algorithm efficiently calculates the gradient of the error with respect to the network's weights, allowing for iterative optimization. BPNNs are capable of modeling highly complex, non-linear relationships but typically require larger datasets for training and careful tuning of parameters like the number of layers and neurons. nih.gov
These machine learning approaches, often coupled with spectroscopic techniques like Near-Infrared (NIR) or Raman spectroscopy, have shown high accuracy in predicting the content of various terpenoids in complex samples like Tea Tree oil and Cannabis sativa. scu.edu.au For instance, predictive models for key terpenoids have achieved high coefficients of determination (r² > 0.9), demonstrating the potential of these methods for rapid quality control and content analysis. scu.edu.au
Table 2: Comparison of Machine Learning Models for Predictive Quantification
| Model | Principle | Key Advantages | Key Considerations |
| K-Nearest Neighbors (KNN) | Classifies a sample based on the majority class or average value of its 'k' nearest neighbors in the feature space. nih.govnih.gov | Simple to implement; effective for datasets with clear groupings; non-parametric. | Performance is sensitive to the value of 'k'; can be computationally intensive with large datasets; sensitive to irrelevant features. researchgate.net |
| Random Forests (RF) | An ensemble of decision trees, where each tree is trained on a random data subset and uses a random feature subset. The final prediction is an average of all tree predictions. medium.com | High accuracy; robust to overfitting; handles high-dimensional data well; provides feature importance scores. nih.govnih.gov | Can be a "black box" model, making interpretation difficult; may be computationally complex to train. |
| Back Propagation Neural Networks (BPNN) | A multi-layered network of interconnected nodes (neurons) that learns non-linear relationships by adjusting connection weights based on the error in the output. nih.gov | Can model highly complex, non-linear relationships; highly flexible architecture. | Requires large amounts of training data; prone to overfitting if not properly regularized; computationally expensive to train. |
Structure Activity Relationship Sar and Computational Chemistry Studies of Z 3,7 Dimethyl 2,6 Octadienyl Octanoate
The exploration of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate (B1194180), a notable terpenoid ester, extends into the realm of computational chemistry and structure-activity relationship (SAR) studies. These investigations are crucial for understanding how its chemical structure relates to its biological functions and for discovering new, similar compounds with desired activities.
Ecological Applications and Environmental Research
Utilization in Sustainable Integrated Pest Management (IPM) Strategies
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. The use of semiochemicals, including pheromones, is a key component of modern IPM programs, offering targeted and environmentally sensitive solutions.
While direct evidence for (Z)-3,7-dimethyl-2,6-octadienyl octanoate (B1194180) as a primary pheromone for a specific major agricultural pest is limited in widely available literature, its relatives within the neryl ester family are significant in pest management. For instance, a related compound, neryl (S)-2-methylbutanoate, has been identified as a key component of the aggregation pheromone for the Western Flower Thrips (Frankliniella occidentalis), a significant pest in agriculture. This pheromone is effective in attracting both male and female thrips and is utilized in commercial products for monitoring and managing their populations.
The development of such tools involves several stages:
Identification: Isolating and identifying the specific chemical compounds that insects use for communication.
Synthesis: Developing a cost-effective method for artificially synthesizing the identified pheromone.
Field Trials: Testing the synthetic pheromone's effectiveness in attracting the target pest in a field environment. This often involves optimizing the type of trap and the release rate of the lure.
Pheromone-based tools are integral to IPM as they can be used for early pest detection, population monitoring, and control strategies like mass trapping or mating disruption. nih.govucanr.edu
The effectiveness of a semiochemical in the field often depends on the precise blend of its components, including its stereoisomers. The presence of even small amounts of an incorrect isomer can reduce or inhibit the behavioral response of the target insect.
A relevant example of this principle is seen in studies of the Colorado potato beetle (Leptinotarsa decemlineata). Its aggregation pheromone is (S)-3,7-dimethyl-2-oxo-oct-6-ene-1,3-diol, a different compound, but the research illustrates a crucial concept in chemical ecology. researchgate.netscirp.org Field studies demonstrated that the beetle's attraction to the pheromone is significantly affected by the enantiomeric purity of the lure. Blends containing 13% or more of the inactive (R)-enantiomer were found to disrupt the beetle's response. scirp.org This highlights the necessity of using highly pure enantiomers in lures to ensure maximum efficacy in IPM strategies. scirp.org This principle of optimizing chemical blends and isomeric purity would be equally critical for the successful field application of any semiochemical, including (Z)-3,7-Dimethyl-2,6-octadienyl octanoate, should it be definitively identified as a key pheromone component.
Natural Occurrence and Distribution in Biological Systems
The presence of this compound and related compounds is found across the biological spectrum, from the volatile emissions of plants to the chemical signals of insects.
Plants produce a vast array of volatile organic compounds (VOCs) that contribute to their aroma and play roles in attracting pollinators and defending against herbivores. Mango (Mangifera indica L.) is renowned for its complex and cultivar-specific aroma profile, which is composed of hundreds of VOCs. nih.govsci-hub.se
Extensive research on the volatile components of numerous mango cultivars has identified a wide range of compounds, with terpene hydrocarbons like δ-3-carene, limonene, and terpinolene (B10128) often being dominant. nih.govresearchmap.jp Esters, such as ethyl butanoate and ethyl-2-methylpropanoate, are also crucial contributors to the characteristic fruity aroma of many cultivars. sci-hub.se However, despite comprehensive analyses of mango VOCs from dozens of cultivars, the specific compound this compound is not reported as a constituent in the reviewed scientific literature. nih.govsci-hub.seresearchmap.jpresearchgate.netnih.gov Studies have identified related compounds, such as methyl octanoate, in certain mango cultivars. sci-hub.seresearchgate.net
Representative Volatile Compounds Identified in Various Mango Cultivars
| Chemical Class | Compound Name |
|---|---|
| Monoterpene Hydrocarbon | δ-3-Carene |
| Monoterpene Hydrocarbon | Limonene |
| Monoterpene Hydrocarbon | Myrcene |
| Monoterpene Hydrocarbon | Terpinolene |
| Ester | Ethyl acetate (B1210297) |
| Ester | Ethyl butanoate |
| Ester | Methyl benzoate |
| Alcohol | Hexanol |
| Aldehyde | Decanal |
| Furanone | 2,5-dimethyl-4-methoxy-3(2H)-furanone |
This table presents a selection of compounds frequently identified in mango volatile profiles and does not imply the presence of this compound. Data sourced from multiple studies. nih.govsci-hub.senih.gov
Insects utilize a sophisticated chemical language for communication, employing a diverse array of compounds secreted from specialized glands. These semiochemicals can function as sex attractants, aggregation pheromones, alarm signals, or trail markers. While a specific function for this compound has yet to be widely documented for a particular species, the production of neryl esters is a known phenomenon in the insect world. As previously noted, neryl (S)-2-methylbutanoate is a confirmed aggregation pheromone of the Western Flower Thrips. This demonstrates that insects possess the biosynthetic pathways to create and utilize neryl-derived esters for vital communication purposes.
Environmental Persistence and Degradation Studies (in the context of applied biological activity)
Understanding the environmental fate of semiochemicals used in IPM is crucial for assessing their ecological impact. The persistence of a chemical is determined by its susceptibility to degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes. nih.gov
Both nerol (B1678202) and octanoic acid are naturally occurring substances that are generally biodegradable. The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of microbial enzymes like esterases. nih.gov Terpenoid esters in biological systems, such as those in the leaves of tea plants (Camellia sinensis), are known to undergo turnover where hydrolysis and esterification occur concurrently. nih.gov In soil and water, microbial degradation is expected to play a significant role in the breakdown of both the parent ester and its hydrolysis products. govinfo.gov
Q & A
Q. What are the validated synthetic routes for (Z)-3,7-dimethyl-2,6-octadienyl octanoate, and how can stereochemical purity be ensured during synthesis?
Methodological Answer:
- Synthesis : Use esterification of (Z)-3,7-dimethyl-2,6-octadienol with octanoyl chloride under controlled conditions (e.g., acid catalysis, inert atmosphere). Monitor reaction progress via GC-MS or NMR to confirm ester formation.
- Stereochemical Control : Employ chiral chromatography or asymmetric catalysis to isolate the Z-isomer. Validate purity using polarimetry or NOESY NMR to confirm double-bond geometry .
- Table : Key reaction parameters:
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Temperature | 60–80°C | GC-MS retention time |
| Catalyst | H₂SO₄ or DMAP | TLC (Rf comparison) |
| Solvent | Anhydrous THF | ¹H NMR (δ 4.5–5.5 ppm) |
Q. How can researchers select appropriate analytical techniques to characterize this compound in complex matrices?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) for separation from structurally similar esters (e.g., geranyl derivatives) .
- Spectroscopy : Combine ¹³C NMR (to confirm carbonyl groups) and IR (C=O stretch at ~1740 cm⁻¹) for functional group identification.
- Mass Spectrometry : High-resolution MS (HRMS) to distinguish isotopic patterns from co-eluting compounds in environmental or biological samples .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved through experimental redesign?
Methodological Answer:
- Hypothesis Testing : Replicate studies under standardized conditions (e.g., OECD guidelines for ecotoxicology) to isolate variables like solvent effects or impurity interference .
- Meta-Analysis : Systematically compare datasets using tools like PRISMA to identify confounding factors (e.g., differences in organism models or exposure durations).
- Case Example : Discrepancies in antioxidant activity assays may arise from DPPH vs. ABTS radical scavenging protocols; validate with orthogonal assays (e.g., FRAP) and adjust for matrix effects .
Q. What theoretical frameworks are most applicable for studying the environmental fate of this compound?
Methodological Answer:
- Conceptual Models : Use the Fugacity Model (Level III) to predict partitioning into air, water, and soil based on octanol-water (log Kₒw) and air-water (log Kₐw) coefficients .
- Kinetic Analysis : Apply first-order degradation kinetics to estimate half-lives in biotic/abiotic compartments. Validate with LC-MS/MS for metabolite tracking.
- Table : Key physicochemical properties for modeling:
| Property | Value (Predicted) | Experimental Method |
|---|---|---|
| log Kₒw | ~4.2 | Shake-flask HPLC |
| Vapor Pressure | 0.01 Pa at 25°C | Gas saturation |
| Hydrolysis t₁/₂ | >30 days (pH 7) | OECD 111 guideline |
Q. How can multi-year experimental designs address knowledge gaps in the chronic ecotoxicological effects of this compound?
Methodological Answer:
- Longitudinal Studies : Adapt split-split plot designs (e.g., randomized blocks for environmental variables, subplots for concentration gradients) to assess generational impacts on model organisms (e.g., Daphnia magna) .
- Endpoint Selection : Measure sublethal endpoints (e.g., reproductive output, enzymatic biomarkers) alongside mortality rates.
- Data Integration : Use multivariate statistics (PCA or MANOVA) to correlate chemical persistence with ecological disruption .
Methodological Guidance
- Theoretical Alignment : Ground studies in ecological risk assessment (ERA) or structure-activity relationship (SAR) frameworks to ensure hypothesis-driven inquiry .
- Contradiction Mitigation : Pre-register experimental protocols (e.g., on Open Science Framework) to reduce bias and enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
